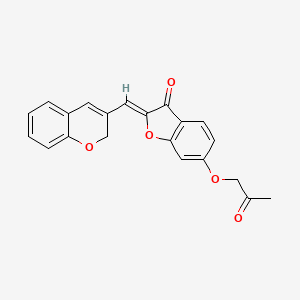

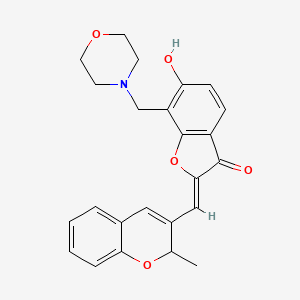

![molecular formula C15H15NO4 B2415440 4-[3-(5-Methyl-furan-2-yl)-propionylamino]-benzoic acid CAS No. 327075-12-7](/img/structure/B2415440.png)

4-[3-(5-Methyl-furan-2-yl)-propionylamino]-benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

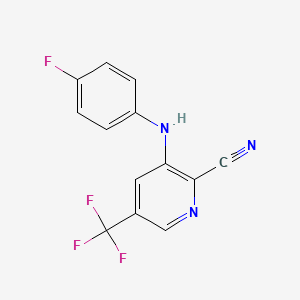

“4-[3-(5-Methyl-furan-2-yl)-propionylamino]-benzoic acid” is a compound with the molecular formula C15H15NO4 and a molecular weight of 273.28 . It is a specialty product used in proteomics research .

Synthesis Analysis

The synthesis of compounds similar to “this compound” often involves Suzuki–Miyaura coupling, a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . Protodeboronation of pinacol boronic esters using a radical approach has also been reported .Molecular Structure Analysis

The molecular structure of “this compound” can be represented as CC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)C(=O)O . Further analysis of the molecule’s structure would require more specific data.Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a common chemical reaction involving organoboron compounds like “this compound”. This reaction combines chemically differentiated fragments in electronically divergent processes with a metal catalyst .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 273.28 and a molecular formula of C15H15NO4 . More specific properties such as melting point, boiling point, and solubility would require additional data.Aplicaciones Científicas De Investigación

Synthesis and Characterization

Synthesis Techniques : The compound can be synthesized through reactions involving furan derivatives and benzoic acid, as illustrated in studies on the Diels–Alder and dehydration reactions of biomass-derived furan and acrylic acid (Mahmoud, Yu, Gorte, & Lobo, 2015). Another example includes the microwave-assisted synthesis of related compounds showing the effectiveness of microwave irradiation in enhancing reaction rates and yields (Sodha, Hirpara, Trivedi, Khatri, & Parikh, 2003).

Chemical Characterization : Research on carbonyl complexes of Chromium, molybdenum, and tungsten with aroyl hydrazone derivatives, including benzoic acid[1-(Furan-2-yl)methylene]hydrazide, provides insights into the characterization of these complexes using spectroscopic techniques (Saleem, Sharma, Mahajan, Sheikh, & Kalsotra, 2012).

Biological and Medicinal Applications

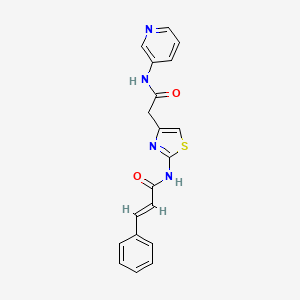

Antimicrobial Activity : Compounds related to 4-[3-(5-Methyl-furan-2-yl)-propionylamino]-benzoic acid have been explored for their antimicrobial properties. For instance, thiazolidinone derivatives involving furan-2-yl benzoic acids have been screened for antibacterial and antifungal activities, indicating potential medicinal applications (Patel, Patel, & Shah, 2015).

Anti-Leishmanial Activity : Nitroaromatic carboxylic acids and semicarbazones synthesized from furan-2-yl benzoic acid derivatives have shown potential for anti-leishmanial activity, suggesting their use in developing treatments against Leishmania infections (Dias, Lima, Pinheiro, Rodrigues, Donnici, Fujiwara, Bartholomeu, Ferreira, Ferreira, Mendes, Silva, & Alves, 2015).

Acaricidal Activity : A study on octadecanoic acid-3,4-tetrahydrofuran diester and its derivatives, including compounds with benzoic acid and furan ring structures, demonstrated significant acaricidal activity, offering insights into potential applications in pest control (Li, Zhang, Liu, Xing, Peng, Song, Zou, Zhao, Jia, Wan, Yin, Ye, Shi, Zhang, Yue, & Yin, 2022).

Safety and Hazards

Mecanismo De Acción

Mode of Action

It’s known that the compound can participate in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The compound’s involvement in the Suzuki–Miyaura coupling suggests it may influence pathways involving carbon–carbon bond formation .

Propiedades

IUPAC Name |

4-[3-(5-methylfuran-2-yl)propanoylamino]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4/c1-10-2-7-13(20-10)8-9-14(17)16-12-5-3-11(4-6-12)15(18)19/h2-7H,8-9H2,1H3,(H,16,17)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMRWODJLWBNXBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CCC(=O)NC2=CC=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,3-diphenylpropanamide](/img/structure/B2415358.png)

![[2-[(4-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-fluorophenyl)methanone](/img/structure/B2415362.png)

![N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2415367.png)

![(E)-4-fluoro-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2415368.png)